molecular formula C₂₁H₁₈ClNO₄ B1155592 (S)-2-Fmoc-6-chlorhex-4-ynoic Acid

(S)-2-Fmoc-6-chlorhex-4-ynoic Acid

Cat. No.: B1155592
M. Wt: 383.82
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids as Building Blocks

Non-canonical amino acids are unnatural amino acids that can be incorporated into peptides and proteins, or used as standalone building blocks in organic synthesis. mdpi.compreprints.org Their significance lies in their ability to introduce functionalities not found in the canonical 20 amino acids. These functionalities can include bioorthogonal handles for specific labeling, post-translational modifications, and altered steric or electronic properties to probe or enhance biological activity. frontiersin.orgacs.org The incorporation of ncAAs can lead to peptides and proteins with enhanced stability, modified catalytic activity, and novel therapeutic properties. frontiersin.org In organic synthesis, chiral ncAAs are invaluable as enantiomerically pure starting materials for the construction of complex natural products and pharmaceuticals. mdpi.com

Role of Orthogonal Functionalities in Complex Molecule Synthesis

Orthogonal functionalities are distinct reactive groups within a molecule that can be addressed independently and selectively without interfering with each other. nih.govresearchgate.net This concept is crucial in the synthesis of complex molecules, as it allows for the stepwise and controlled introduction of different molecular fragments. nih.gov The use of orthogonal protecting groups and reactive handles enables chemists to construct intricate architectures with high precision. chempep.com For instance, the presence of an alkyne and a halide in the same molecule allows for sequential reactions, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction at the alkyne, followed by a cross-coupling reaction at the carbon-halogen bond. nih.gov This orthogonality is a cornerstone of modern synthetic strategy, enabling the efficient assembly of diverse and multifunctional molecules. researchgate.net

Overview of (S)-2-Fmoc-6-chlorhex-4-ynoic Acid as a Chiral, Alkyne- and Halogen-Functionalized Scaffold

This compound is a prime example of a sophisticated, multifunctional building block. Its key structural features—a stereochemically defined α-carbon, a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal alkyne, and a chloro group—endow it with significant potential in both peptide synthesis and broader organic synthesis. The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), allowing for its seamless integration into peptide chains. chempep.comnih.gov The chiral center dictates the stereochemistry of the final product, which is often critical for biological activity. sigmaaldrich.com The alkyne and chloro functionalities serve as orthogonal handles for subsequent modifications, making this molecule a versatile scaffold for the construction of complex and precisely functionalized molecules.

Table 1: Key Structural Features of this compound and Their Significance

Structural FeatureSignificance
(S)-Chiral Center Provides stereochemical control, crucial for biological recognition and activity. Serves as a chiral building block for asymmetric synthesis. sigmaaldrich.com
Fmoc-Protected Amine Enables use in standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for incorporation into peptide backbones. chempep.comnih.gov
Internal Alkyne Acts as a bioorthogonal handle for "click" chemistry reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, for labeling and conjugation. acs.org
Chloro Group Serves as a handle for various organic transformations, including cross-coupling reactions (e.g., Sonogashira, Suzuki), nucleophilic substitution, and radical reactions, allowing for further molecular diversification.
Carboxylic Acid Provides the point of attachment for peptide bond formation or other derivatization.

Properties

Molecular Formula

C₂₁H₁₈ClNO₄

Molecular Weight

383.82

Origin of Product

United States

Synthetic Methodologies for S 2 Fmoc 6 Chlorhex 4 Ynoic Acid and Analogous Structures

Stereoselective Synthesis of the Hex-4-ynoic Acid Backbone

The foundation of the synthesis is the creation of the chiral α-amino acid scaffold. The absolute configuration at the α-carbon is crucial for the biological activity and structural properties of peptides and proteins into which these amino acids are incorporated.

The generation of chiral α-amino acids is a well-established field, with numerous methods available. Catalytic asymmetric routes are particularly powerful as they can provide enantiomerically enriched products from prochiral starting materials. nih.gov Approaches include the asymmetric hydrogenation of dehydroamino acids or imines, electrophilic amination of enolates, and nucleophilic additions to α-imino esters. nih.govchemrxiv.org

More recent advancements have utilized photoredox catalysis. For instance, an efficient protocol for the asymmetric synthesis of unnatural α-amino acids has been developed using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org This method employs oxalate (B1200264) esters of aliphatic alcohols as radical precursors, generating the desired amino acids in a redox-neutral process where CO2 is the only byproduct. rsc.org Another innovative approach involves nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo-α-amino acid derivatives with alkylzinc reagents, which proceeds under mild conditions and tolerates a wide range of functional groups, including alkynes. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. One prominent method involves the use of Ni(II) complexes of Schiff bases derived from a chiral auxiliary, such as (S)-N-(benzyl)-proline benzophenone (B1666685) ((S)-BPB), and a glycine (B1666218) or alanine (B10760859) equivalent. researchgate.netnih.gov The complex acts as a template, allowing for highly diastereoselective alkylation at the α-carbon. Subsequent hydrolysis removes the auxiliary, which can often be recycled, to yield the desired enantioenriched amino acid. researchgate.net This strategy has been successfully applied to synthesize a variety of α-substituted and α,α-disubstituted amino acids. nih.govthieme-connect.de

Table 1: Asymmetric Synthesis using Chiral Auxiliaries
Chiral AuxiliaryReaction TypeKey FeaturesReference
(S)-BPB Ni(II) ComplexAsymmetric AlkylationEnables synthesis of enantiomerically enriched (S)-α-amino acids. The auxiliary is recyclable. researchgate.net
(R)-2-phenylglycinolStrecker ReactionUsed to create a chiral Schiff base for diastereoselective cyanide addition. nih.gov
Chiral OxazolidinoneAsymmetric AlkylationFormation of an enolate allows for trapping with various electrophiles with high diastereoselectivity. nih.gov

Organocatalysis, which uses small organic molecules to catalyze reactions, has also emerged as a powerful tool for synthesizing chiral amino acids. rsc.org For example, chiral phosphoric acids have been used to catalyze the enantioselective addition of nucleophiles to β,γ-alkynyl-α-ketimino esters. rsc.org This method provides access to quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. rsc.org The catalyst typically works through hydrogen-bonding interactions to control the facial selectivity of the attack on the imine. rsc.orgrsc.org

Nature's catalysts, enzymes, offer unparalleled stereoselectivity and efficiency. Researchers have harnessed enzymes for the synthesis of unnatural amino acids. nih.govresearchgate.net For instance, proteases have been studied as catalysts for creating peptides containing allylglycine. nih.gov While some enzymes can utilize an unnatural amino acid as an acyl donor, others may use it as an acyl acceptor, demonstrating the specificity of these biocatalysts. nih.gov

A remarkable example of biosynthetic mimicry is the discovery of a pathway for terminal-alkyne amino acid biosynthesis in the bacterium Streptomyces cattleya. nih.govacs.org This pathway starts with L-lysine and involves a series of enzymatic reactions, including halogenation and oxidative C-C bond cleavage, to produce amino acids like L-propargylglycine and β-ethynylserine. acs.orgchemistryviews.org The key enzyme, a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent γ-lyase, facilitates the formation of the terminal alkyne from a 4-chloro-allylglycine intermediate through an allene (B1206475) intermediate. acs.org Understanding such pathways provides a blueprint for developing novel biocatalytic routes to alkyne-containing amino acids. nih.govchemistryviews.org

Strategies for Introduction and Derivatization of the Alkyne Moiety

The alkyne functional group is a versatile handle for further chemical modification, most notably through "click chemistry." chemistryviews.orgiris-biotech.de Its introduction into the amino acid side chain is a key strategic consideration.

The direct synthesis of terminal alkynes can be achieved through various established organic reactions. One common method is the elimination of dihalides or vinyl halides. Another approach involves the direct synthesis of α-amino acids from terminal alkynes via a modified Strecker reaction, which proceeds through an α-cyanoamine intermediate. thieme-connect.com

The biosynthetic pathway discovered in Streptomyces cattleya offers an elegant enzymatic strategy for terminal alkyne formation. acs.orgresearchgate.net The process involves a halogenase (BesD), an oxidase (BesC), and a lyase (BesB) that work in concert to convert L-lysine into a terminal alkyne-containing amino acid. acs.orgresearchgate.net This enzymatic cascade highlights a sophisticated biological solution for installing this synthetically valuable functional group. nih.gov

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org This reaction has been extensively applied to the synthesis of alkynyl amino acids and peptides. researchgate.netacs.orgnih.gov The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

This methodology allows for the derivatization of amino acid precursors that contain a halide. For example, a Boc-protected amino acid containing an iodo- or bromo-substituted side chain can be coupled with a variety of terminal alkynes to generate a diverse library of alkynyl amino acids. scirp.orgacs.orgacs.org The reaction tolerates many functional groups, making it suitable for complex molecule synthesis. acs.org Recent advancements have also led to the development of copper-free Sonogashira coupling protocols to avoid the formation of alkyne homodimerization byproducts. nih.gov

Table 2: Representative Sonogashira Coupling Reactions for Amino Acid Synthesis
SubstratesCatalyst SystemBase/SolventConditionsYieldReference
2-amino-3-bromopyridine, terminal alkynesPd(CF3COO)2, PPh3, CuIEt3N, DMF100°C, 3hup to 96% scirp.org
Boc-amino acids, (p-iodoanilido)ferrocene carboxylic acidPdCl2(PPh3)2, CuINot specifiedNot specified~80% acs.org
5-iodobenzotriazole amino acid derivative, aryl acetylenesPd catalystNot specified100°C then RT70-95% acs.org
(S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB, aryl halidesPd2(PPh3)2Cl2, CuIHNiPr2, DMFNot specifiedGood researchgate.net

Methods for Incorporation and Manipulation of the Chloro Functionality

The introduction of a chlorine atom into the amino acid side-chain can be achieved through two primary strategies: direct halogenation of a suitable precursor or the use of a pre-functionalized building block.

Direct Halogenation Techniques for Carbonyl Systems

Direct halogenation of carbonyl compounds at the α-position is a well-established transformation in organic synthesis. rsc.org This typically proceeds through an enol or enolate intermediate, which then reacts with an electrophilic halogen source. wikipedia.org In the context of synthesizing precursors to (S)-2-Fmoc-6-chlorhex-4-ynoic acid, direct chlorination could theoretically be applied to a ketone precursor. For instance, a ketone with an appropriate alkyne-containing side chain could be subjected to chlorination conditions.

However, controlling the regioselectivity and preventing multiple halogenations can be challenging, especially under basic conditions where the product can be more reactive than the starting material. nih.gov Acid-catalyzed halogenation, which proceeds via an enol intermediate, often provides better control for mono-halogenation. wikipedia.org The choice of chlorinating agent is also crucial, with reagents like N-chlorosuccinimide (NCS) being commonly employed. nih.gov

The direct chlorination of amino acids themselves can lead to the formation of N-chloramines, which can then undergo degradation to aldehydes or nitriles. nih.gov Therefore, this approach is generally more suitable for precursors before the introduction of the amino group or when the amino group is appropriately protected.

Utilization of Chloro-Functionalized Pre-Synthons

A more controlled and widely applicable approach involves the use of building blocks that already contain the chloroalkyne functionality. This strategy avoids the potential side reactions and lack of selectivity associated with direct halogenation of complex molecules. The synthesis of this compound would likely commence from a suitable chloro-functionalized starting material.

One plausible route would involve the alkylation of a chiral glycine enolate equivalent with a 1-chloro-4-halobut-2-yne. This method allows for the stereoselective introduction of the amino acid backbone. Alternatively, starting from a chiral precursor such as a protected serine derivative, the side chain can be elaborated to introduce the chloroalkyne moiety.

The biosynthesis of some halogenated alkyne amino acids in nature provides a conceptual blueprint. For example, the biosynthesis of L-propargylglycine involves a 4-Cl-L-lysine intermediate, which is a saturated analog of the target compound's core structure. springernature.com This suggests that synthetic strategies can be designed around precursors containing the chloroalkyl or chloroalkenyl functionality, which is then converted to the alkyne.

Application of Fmoc Protecting Group Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its base-lability, which allows for orthogonal protection schemes. organic-chemistry.orgacs.org

Selective N-Alpha Protection and Deprotection Regimes

The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents such as Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu) under basic conditions. acs.orgmdpi.com For the synthesis of this compound, the free amino acid, (S)-2-amino-6-chlorohex-4-ynoic acid, would be reacted with an Fmoc-donating reagent. nih.gov The reaction is often carried out in a biphasic system or in an aqueous organic mixture to ensure the solubility of both the amino acid and the Fmoc reagent.

The deprotection of the Fmoc group is achieved using a mild base, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.org This selective removal leaves acid-labile side-chain protecting groups intact, a key feature of the Fmoc/tBu strategy in SPPS.

ReagentConditionsApplication
Fmoc-ClAmine, Base (e.g., NaHCO3), aq. DioxaneNα-protection
Fmoc-OSuAmine, Base (e.g., DIEA), DCM/DMFNα-protection
Piperidine20% in DMFNα-deprotection

Table 1: Common Reagents and Conditions for Fmoc Protection and Deprotection.

Orthogonal Protecting Group Strategies in Multi-Functionalized Amino Acids

In the synthesis of complex peptides containing multi-functionalized amino acids, orthogonal protecting groups are essential to selectively unmask specific functionalities for further modification. While this compound itself has a relatively simple side chain, analogous structures could incorporate other functional groups requiring protection.

The Fmoc group for Nα-protection is compatible with a wide range of side-chain protecting groups that are cleaved by strong acids (e.g., Boc, tBu, Trt) or other specific reagents. For example, if an analog of the target molecule were to contain a lysine (B10760008) residue, its side-chain amino group could be protected with a Boc group, which is stable to the piperidine used for Fmoc removal but can be cleaved with trifluoroacetic acid (TFA).

This orthogonality allows for the selective deprotection and modification of different parts of a peptide, enabling the synthesis of branched, cyclic, or otherwise modified peptides.

Nα-ProtectionSide-Chain ProtectionDeprotection Condition for NαDeprotection Condition for Side-Chain
FmocBoc (e.g., Lys)PiperidineTFA
FmoctBu (e.g., Asp, Glu, Ser, Thr, Tyr)PiperidineTFA
FmocTrt (e.g., His, Cys)PiperidineTFA

Table 2: Examples of Orthogonal Protecting Group Schemes in Fmoc-based Peptide Synthesis.

Solution-Phase Synthetic Approaches

While solid-phase synthesis is dominant for the preparation of peptides, solution-phase methods remain crucial for the synthesis of the initial amino acid building blocks and for the production of peptides on a large scale. The synthesis of this compound would be carried out in solution.

A typical solution-phase synthesis would involve the preparation of the core amino acid, (S)-2-amino-6-chlorohex-4-ynoic acid, followed by the protection of the α-amino group with the Fmoc reagent. The synthesis of the core amino acid could be achieved through various methods for asymmetric amino acid synthesis, such as the alkylation of a chiral glycine equivalent or the enzymatic resolution of a racemic mixture.

For instance, a plausible route could start with a commercially available chiral starting material, which is then elaborated to the desired chloroalkyne side chain. The final step would be the introduction of the Fmoc group as described in section 2.4.1. The purification of intermediates in solution-phase synthesis is typically achieved by crystallization or chromatography.

Solid-Phase Synthetic Strategies (e.g., for Direct Functionalization on Resin)

The incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) opens up a versatile platform for the post-synthesis, on-resin modification of the peptide. The unique bifunctional nature of this amino acid, featuring a terminal alkyne and a primary alkyl chloride, allows for orthogonal chemical transformations directly on the solid support. This enables the creation of complex architectures such as cyclic peptides, stapled peptides, and conjugates without requiring the peptide to be cleaved into solution.

The general workflow begins with the standard Fmoc/tBu solid-phase synthesis protocol. The this compound is coupled to the N-terminus of the growing peptide chain, which is anchored to a suitable resin like Wang or 2-chlorotrityl chloride (2-CTC) resin. uci.eduresearchgate.net The choice of resin is critical; for instance, 2-CTC resin is advantageous as it allows for the cleavage of the final peptide under very mild acidic conditions, which preserves acid-labile side-chain protecting groups if further manipulations in solution are required. researchgate.netnih.gov

Following the incorporation of this compound and the completion of the desired linear peptide sequence, the N-terminal Fmoc group is removed. The now resin-bound peptide, featuring exposed alkyne and chloro functionalities, is ready for direct functionalization.

On-Resin Functionalization via the Alkyne Group

The terminal alkyne is a highly valuable handle for modification, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction is prized for its high efficiency, specificity, and biocompatibility of conditions, making it ideal for modifying complex peptides on a solid support. nih.govresearchgate.net

An on-resin CuAAC reaction is typically performed to achieve macrocyclization. For this, the peptide sequence must also contain an azide-bearing amino acid (e.g., (S)-2-azido-L-lysine). Once the full linear peptide is assembled on the resin, the cyclization is triggered by adding a copper(I) catalyst. mdpi.comrsc.org The reaction creates a stable triazole linkage, which can act as a rigid mimic of an amide bond or a disulfide bridge. researchgate.netrsc.org

Several factors influence the outcome of on-resin cyclization, particularly the competition between intramolecular cyclization (monomer formation) and intermolecular reaction (dimer or oligomer formation). Key parameters include:

Catalyst System: A variety of copper sources can be used, including CuI, CuBr, and CuSO₄ with a reducing agent like sodium ascorbate. The choice of ligand, such as piperidine or 2,6-lutidine, can be critical in stabilizing the Cu(I) oxidation state and influencing the reaction's efficiency. rsc.orgpeptide.com

Solvent and Resin Swelling: The solvent must adequately swell the resin to ensure reagents can access the reactive sites. nih.gov Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. The properties of the resin itself, such as the degree of cross-linking, also play a role in reaction kinetics. nih.goviris-biotech.de

Peptide Concentration on Resin: A lower loading capacity on the resin can favor the formation of cyclic monomers by reducing the proximity of different peptide chains, thus minimizing intermolecular side reactions. researchgate.net

ParameterConditionPurpose/CommentReference
Catalyst CuI or CuBr (1-1.5 eq.)Provides the Copper(I) species necessary for the cycloaddition. rsc.orgpeptide.com
Reducing Agent Sodium Ascorbate (1 eq.)Reduces Cu(II) to the active Cu(I) state if starting with a Cu(II) salt. peptide.com
Base/Ligand DIEA, 2,6-Lutidine (10 eq.)Acts as a base and can coordinate with the copper catalyst, influencing reaction yield. rsc.orgpeptide.com
Solvent DMF or DMSOSolubilizes reagents and effectively swells the resin support. nih.govrsc.orgpeptide.com
Temperature Room TemperatureThe reaction proceeds efficiently under mild temperature conditions. peptide.com
Reaction Time 16-24 hoursSufficient time to ensure completion of the on-resin cyclization. peptide.com

On-Resin Functionalization via the Chloroalkyl Group

The 6-chlorohexyl side chain provides a second, orthogonal site for functionalization through nucleophilic substitution. While the alkyne undergoes cycloaddition, the alkyl chloride can react with a variety of soft nucleophiles. This dual reactivity allows for the synthesis of "stapled" or branched peptides where the chloro group serves as an anchor point for a secondary chain or functional moiety.

A common strategy involves on-resin cyclization via nucleophilic substitution of the chloride by a side-chain nucleophile present in the peptide, such as the thiol group of a cysteine residue. This reaction forms a stable thioether bridge, a widely used method for peptide stapling to constrain its conformation and enhance biological activity.

The reactivity of the chloroalkyl group can be influenced by neighboring amino acid residues. For instance, the presence of basic amino acid residues like arginine near the chloroacetyl-modified N-terminus has been shown to accelerate the rate of substitution by negatively charged nucleophiles, likely through favorable electrostatic interactions. mdpi.com

ParameterConditionPurpose/CommentReference
Nucleophile Thiol (e.g., Cysteine side chain)A potent nucleophile for forming stable thioether linkages. nih.gov
Base DIEA or other non-nucleophilic baseActivates the nucleophile by deprotonation. nih.gov
Solvent DMF or NMPCommon solvents for solid-phase synthesis that ensure good resin swelling. nih.gov
Temperature Room Temperature to 50°CMild heating may be required to drive the substitution to completion. peptide.com
Reaction Time 4-24 hoursDependent on the reactivity of the specific nucleophile and substrate. mdpi.com

By leveraging these on-resin functionalization strategies, this compound serves as a powerful building block for creating structurally diverse and complex peptides directly on a solid support, bypassing more complex solution-phase manipulations.

Chemical Transformations and Reactivity Profiles of S 2 Fmoc 6 Chlorhex 4 Ynoic Acid

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne functionality is a key feature of (S)-2-Fmoc-6-chlorhex-4-ynoic acid, enabling a range of chemical modifications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The terminal alkyne of this compound readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used "click" reaction. smolecule.com This reaction allows for the straightforward formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule in the presence of a copper(I) catalyst. This strategy is instrumental in peptide chemistry, for example, in the synthesis of cyclic peptides where the alkyne can be reacted with an azide-containing linker after the peptide has been assembled on a solid support. smolecule.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the click reaction that does not require a cytotoxic copper catalyst, making it particularly suitable for biological applications. magtech.com.cnnih.gov The reaction's driving force is the high ring strain of a cyclic alkyne, which reacts readily with an azide (B81097). While this compound itself contains a linear alkyne, it can be functionalized with an azide-containing molecule to then react with a strained cyclic alkyne. This approach is valuable for bioconjugation, allowing for the attachment of this amino acid derivative to biomolecules in a cellular environment. The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne used. magtech.com.cn

Hydration, Hydroamination, and Cycloaddition Reactions

The terminal alkyne can undergo hydration to form a ketone. khanacademy.orglibretexts.org This reaction is typically catalyzed by mercury(II) salts in aqueous acid and follows Markovnikov's rule, yielding a methyl ketone. libretexts.org Alternatively, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde. libretexts.org Water-soluble cobalt porphyrin complexes have also been shown to catalyze the hydration of terminal alkynes to methyl ketones, offering a method that is compatible with a wider range of functional groups. nih.gov

Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved. Organoactinide complexes, for instance, have been shown to catalyze the hydroamination of terminal alkynes with primary amines to form imines. acs.org Titanocene-alkyne complexes are also effective catalysts for the anti-Markovnikov hydroamination of terminal alkynes. organic-chemistry.org

Furthermore, the alkyne can participate in various cycloaddition reactions beyond the azide-alkyne cycloaddition, expanding its synthetic utility.

Stereoselective Modifications at the Alkyne

The alkyne moiety can be transformed into stereochemically defined structures. For example, silver-catalyzed aminosulfonylation of terminal alkynes with sodium sulfinates and TMSN₃ allows for the stereoselective synthesis of β-sulfonyl enamines. nih.gov Another method achieves stereoselective aminosulfonylation using sodium sulfinates and azoles in the presence of iodine and a base to produce (Z)-β-amino vinylsulfones. rsc.org Additionally, a two-step process involving the formation of α-amino silyl (B83357) enol ethers from terminal alkynes, followed by a Mukaiyama aldol (B89426) reaction, can lead to the stereoselective synthesis of syn α-amino β-oxy ketones. rsc.org Nickel-catalyzed three-component carboamination of internal alkynes has also been developed for the regio- and stereoselective synthesis of tetrasubstituted enamines. acs.org

Reactivity of the Chloro Functionality

The chloro group at the 6-position of the hexynoic acid chain provides another site for derivatization.

Nucleophilic Substitution Reactions for Diverse Derivatization

The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of nucleophiles. smolecule.com This enables the synthesis of a diverse library of derivatives of the parent amino acid. For instance, the chloro group can be displaced by amines, thiols, azides, or other nucleophiles to introduce new functional groups or to form cyclic structures. This reactivity is a key feature for creating non-standard amino acid building blocks for peptide synthesis and for the development of peptidomimetics. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The chloroalkyne functionality of this compound is a key feature for engaging in transition metal-catalyzed cross-coupling reactions. While specific examples for this exact molecule are not extensively documented in the provided results, the principles of these reactions can be applied. For instance, a one-step synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines has been reported using a nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Fmoc-protected bromo- or iodophenylalanines. nih.gov This demonstrates the feasibility of using palladium catalysts to form new carbon-carbon bonds on Fmoc-protected amino acids. nih.gov

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst/Reagents Potential Product
Suzuki CouplingPd catalyst, boronic acidAryl- or vinyl-substituted alkyne
Heck CouplingPd catalyst, alkeneAlkenyl-substituted alkyne
Stille CouplingPd catalyst, organostannaneAlkynyl-stannane or coupled product

This table is illustrative and based on general principles of cross-coupling reactions.

Investigations into Halogen Bonding Capabilities

The chlorine atom in this compound introduces the potential for halogen bonding interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While direct studies on the halogen bonding capabilities of this specific compound are not detailed in the provided search results, the presence of the chloro substituent suggests it could participate in such interactions, influencing its solid-state packing and interactions with other molecules.

Transformations at the Carboxylic Acid and Fmoc-Protected Amine Termini

Peptide Bond Formation and Coupling Reagent Considerations

The carboxylic acid and the Fmoc-protected amine are the primary sites for peptide bond formation. The Fmoc group provides a base-labile protecting group for the α-amino group, allowing for its selective removal under mild conditions. smolecule.com The formation of the peptide bond requires the activation of the carboxylic acid group. A variety of coupling reagents are available for this purpose, each with its own advantages and potential for side reactions like racemization. peptide.combachem.com

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.commerckmillipore.com The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is crucial for efficient coupling and minimizing racemization. bachem.commerckmillipore.com For instance, the combination of DIC and HOBt is a widely used method. bachem.com

Table 2: Common Coupling Reagents for Peptide Synthesis

Coupling Reagent Class Examples Key Features
CarbodiimidesDCC, DICForm a soluble urea (B33335) byproduct (for DIC), can be used with additives to reduce racemization. bachem.commerckmillipore.com
Phosphonium SaltsBOP, PyBOPHigh reactivity, but some byproducts can be toxic. merckmillipore.com
Aminium/Uronium SaltsHBTU, HATUFast reacting and efficient. peptide.commerckmillipore.com

Derivatization of the Carboxyl Group (e.g., Esterification, Amidation)

Beyond peptide bond formation, the carboxylic acid group of this compound can be derivatized to form esters and amides. These reactions typically proceed through the activation of the carboxylic acid, similar to peptide coupling. For example, esterification can be achieved by reacting the activated acid with an alcohol, often in the presence of a catalyst. Amidation follows a similar pathway with an amine as the nucleophile.

Selective Removal of the Fmoc Group and Subsequent Amine Reactivity

A key step in solid-phase peptide synthesis (SPPS) is the selective removal of the Fmoc protecting group to liberate the N-terminal amine for the next coupling step. mdpi.com This is typically achieved by treatment with a secondary amine base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comspringernature.com The deprotection proceeds via a β-elimination mechanism. mdpi.com The liberated amine is then ready to react with the activated carboxylic acid of the next Fmoc-protected amino acid in the sequence. Alternative, milder methods for Fmoc removal have also been developed, such as using sodium azide, to avoid base-sensitive side reactions. nih.gov

Analysis of Side Reactions and Their Mitigation in Chemical Synthesis

Several side reactions can occur during the synthesis and manipulation of this compound and its derivatives. One of the most significant is racemization at the α-carbon during the activation of the carboxylic acid for peptide coupling. bachem.com The choice of coupling reagents and additives, as well as reaction conditions, plays a critical role in minimizing this side reaction. bachem.commerckmillipore.com

Another potential side reaction is diketopiperazine formation, which can occur after the removal of the Fmoc group at the dipeptide stage. nih.gov This intramolecular cyclization leads to chain termination. Strategies to mitigate this include the use of specific deprotection cocktails, such as 2% DBU and 5% piperazine (B1678402) in NMP, which have been shown to reduce diketopiperazine formation compared to standard piperidine/DMF conditions. nih.gov

During the synthesis of peptides containing aspartic acid, aspartimide formation is a major concern, leading to the formation of undesired β-aspartyl peptides. nih.gov Careful selection of protecting groups and coupling conditions is necessary to minimize this side reaction. nih.gov

Formation of Diketopiperazines

The formation of diketopiperazines (DKPs) is a well-documented side reaction in peptide synthesis, particularly during the deprotection of the Fmoc (fluorenylmethyloxycarbonyl) group. This intramolecular cyclization reaction can occur at the dipeptide stage, leading to the cleavage of the peptide from the solid support and the formation of a stable six-membered ring. The propensity for DKP formation is highly sequence-dependent, with certain amino acid residues at the N-terminus and C-terminus of the dipeptide significantly influencing the rate of this side reaction.

Aspartimide Formation and Stereochemical Integrity

Aspartimide formation is another significant side reaction encountered during Fmoc-based solid-phase peptide synthesis (SPPS), particularly affecting aspartic acid residues. This process involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring. This reaction is problematic as it can lead to the loss of the peptide chain and, more critically, can result in the racemization of the aspartic acid residue, thereby compromising the stereochemical integrity of the final peptide.

N-O Acyl Shifts and Rearrangements

N-O acyl shifts are intramolecular rearrangement reactions that can occur in peptides containing serine or threonine residues. This process involves the migration of an acyl group from the nitrogen of the peptide bond to the oxygen of the side-chain hydroxyl group, forming an ester linkage. This rearrangement is typically reversible and is influenced by pH, with acidic conditions favoring the O-acylated form and neutral or basic conditions favoring the N-acylated form.

Given that this compound does not possess a hydroxyl group in a position analogous to serine or threonine, the classical N-O acyl shift is not a relevant transformation for this compound in its monomeric form. However, when incorporated into a peptide chain adjacent to a serine or threonine residue, the electronic properties of the (S)-2-acyl-6-chlorhex-4-ynoyl group could potentially influence the equilibrium and kinetics of an N-O acyl shift involving the neighboring residue. The electron-withdrawing nature of the chloroalkyne moiety might affect the electrophilicity of the acyl carbonyl, but this remains a hypothetical consideration without direct experimental evidence.

Applications in Advanced Organic Synthesis and Chemical Biology

Design of Site-Specific Bioconjugation Reagents

Fabrication of Multi-functional Biomolecular Conjugates

The distinct functionalities of (S)-2-Fmoc-6-chlorhex-4-ynoic acid make it an ideal candidate for the fabrication of multi-functional biomolecular conjugates. The chloro and alkyne groups on its side chain offer orthogonal handles for sequential or simultaneous modifications.

The alkyne group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the amino acid, or peptides containing it, to molecules bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or other biomolecules.

Simultaneously, the chlorine atom can participate in nucleophilic substitution reactions. This dual reactivity enables the introduction of a second functional moiety, leading to the creation of bifunctional or multi-functional conjugates. For instance, a peptide containing this amino acid could be linked to a targeting ligand via the alkyne and to a therapeutic agent via the chloro group.

While the specific biological activities of this compound itself are not extensively documented, its derivatives are subjects of study for their potential roles in biological systems. smolecule.com Compounds with similar structures have shown properties such as the modulation of enzyme activity and influencing cellular signaling pathways. smolecule.com

Creation of Scaffolds for Structure-Activity Relationship (SAR) Studies

The rigid, well-defined structure of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying the chloro and alkyne functionalities, researchers can synthesize a library of related compounds and evaluate how these structural changes affect their biological activity.

Inhibitor Design (e.g., Aldose Reductase Inhibitors)

The development of enzyme inhibitors is a major focus of medicinal chemistry. Aldose reductase, an enzyme implicated in the long-term complications of diabetes, is a significant therapeutic target. nih.govnih.gov The general strategy for designing aldose reductase inhibitors (ARIs) often involves creating molecules that can fit into the active site of the enzyme and interact with key amino acid residues.

While specific research detailing the use of this compound in the design of aldose reductase inhibitors is not prominently documented in publicly available literature, its structural features suggest a potential, yet underexplored, role as a scaffold for such inhibitors. The carboxylic acid head group is a common feature in many known ARIs, as it can interact with a cationic site in the enzyme's active site. The versatile side chain could be functionalized with various aromatic or heterocyclic groups, which are also common in potent ARIs, to interact with other pockets within the active site.

The synthesis of various derivatives from this scaffold would allow for a systematic exploration of the structure-activity relationships, potentially leading to the discovery of novel and potent aldose reductase inhibitors. However, published research to date has focused on other chemical scaffolds for ARI development, such as spirobenzopyran and pyridylthiadiazine derivatives. nih.gov

In-depth Analysis of this compound in Supramolecular and Materials Science Contexts

A comprehensive review of publicly available scientific literature and research databases reveals a significant scarcity of specific studies on the applications of this compound within the fields of supramolecular chemistry and materials science. While the structural components of the molecule—the Fmoc-amino acid, the chloro group, and the alkyne functionality—suggest potential for self-assembly and material design, dedicated research on this particular compound is not readily found in accessible reports, peer-reviewed journals, or conference proceedings.

The following sections address the topics outlined in the user's request, contextualized by the general principles of related compounds due to the lack of direct research on this compound. It is crucial to note that the discussions below are based on the established behaviors of analogous molecular systems and are intended to provide a theoretical framework rather than a report on empirically verified findings for this specific compound.

Applications in Supramolecular Chemistry and Materials Science

The design of (S)-2-Fmoc-6-chlorhex-4-ynoic acid incorporates functionalities that are of significant interest in supramolecular chemistry and materials science. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-known motif for promoting self-assembly, while the chloro and alkyne groups offer possibilities for directed interactions and further chemical modifications.

Fmoc-protected amino acids are a prominent class of low-molecular-weight gelators that self-assemble in solution to form a variety of ordered nanostructures. smolecule.com This process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding between the carboxylic acid and amide functionalities, and hydrophobic interactions. The specific nature of the amino acid side chain plays a crucial role in modulating the packing and, consequently, the morphology of the resulting assemblies, which can range from nanofibers and ribbons to nanotubes.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of supramolecular assembly, halogen bonds can provide directionality and control over the final architecture. Studies on halogenated Fmoc-amino acids, such as p-halogenated Fmoc-phenylalanines, have demonstrated that the strength of the halogen bond can modulate the mechanical properties of the resulting hydrogels. The gelation parameters in these systems often correlate with the polarizability of the halogen atom.

In the case of this compound, the chlorine atom on the hexynoic acid chain could potentially participate in halogen bonding with suitable halogen bond acceptors, such as carbonyl oxygens or the π-system of the Fmoc group in adjacent molecules. This could offer a tool for engineering specific intermolecular arrangements. However, without experimental evidence, the effectiveness and nature of such an interaction remain speculative. Orthogonal halogen bonding has been shown to drive the 3D supramolecular assembly of synthetic peptides, highlighting its potential in designing complex architectures.

The self-assembly of Fmoc-amino acids into fibrillar networks is a common strategy for creating functional soft materials like hydrogels and organogels. These materials are of interest for a wide range of applications, including tissue engineering, drug delivery, and as scaffolds for cell culture. The properties of these gels, such as their mechanical strength and stability, are directly related to the underlying nanostructure of the self-assembled fibers.

Theoretically, this compound could act as a gelator, forming hydrogels or organogels depending on the solvent system. The alkyne group within its structure could serve as a reactive handle for post-assembly modification, allowing for the covalent cross-linking of the fibers to enhance the mechanical properties of the gel or to conjugate other functional molecules.

The development of advanced materials with tunable properties is a key goal in materials science. The modular nature of Fmoc-amino acids allows for the rational design of building blocks to create materials with specific functions. smolecule.com By altering factors such as pH, temperature, or solvent composition, the self-assembly process can be controlled, leading to materials with tunable characteristics.

The unique combination of a chloro and an alkyne group in this compound presents opportunities for creating tunable materials. For instance, the alkyne could be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to functionalize the self-assembled structures. The chlorine atom could potentially be substituted via nucleophilic substitution reactions, offering another avenue for modification. This dual functionalization capacity could enable the creation of sophisticated materials with tailored properties for specific chemical applications.

Mechanistic and Computational Investigations

Theoretical Studies on Stereochemical Control and Conformation

Theoretical and computational methods are invaluable for understanding the three-dimensional structure and stereochemical integrity of (S)-2-Fmoc-6-chlorhex-4-ynoic acid. These studies can predict the most stable conformations and the energy barriers between them, which are critical for its interactions in both chemical and biological systems.

Ab Initio and Density Functional Theory (DFT) Calculations

While specific ab initio and Density Functional Theory (DFT) calculations for this compound are not widely published, the principles of these methods can be applied to understand its electronic structure and geometry. DFT, in particular, offers a good balance between computational cost and accuracy for a molecule of this size. Such calculations would typically involve geometry optimization to find the lowest energy conformation and frequency calculations to confirm it as a true minimum on the potential energy surface.

These computational approaches could provide data on:

Bond lengths and angles: Precise measurements of the carbon-carbon triple bond, the carbon-chlorine bond, and the geometry around the chiral center.

Mulliken and Natural Bond Orbital (NBO) population analysis: To understand the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites.

Frontier Molecular Orbitals (HOMO-LUMO): To predict the reactivity of the molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution would indicate the most likely sites for nucleophilic and electrophilic attack.

For analogous Fmoc-protected amino acids, DFT calculations have been instrumental in understanding their conformational preferences and the stability of different rotamers.

Conformational Analysis of the Alkyne and Chloro Moieties

The conformational flexibility of this compound is largely determined by the rotation around the single bonds of the hexynoic acid chain. The linear geometry of the alkyne group imposes significant constraints on the possible conformations. The orientation of the chloro moiety relative to the rest of the molecule is of particular interest as it can influence both intramolecular and intermolecular interactions.

Conformational analysis would typically involve a systematic search of the potential energy surface by rotating around key dihedral angles. The results of such a study would likely reveal a set of low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The halogenation of alkynes can result in both cis and trans products, with the trans conformation generally being more stable. youtube.com

Table 1: Hypothetical Torsional Angle Data from Conformational Analysis

Dihedral AnglePredicted Stable Conformation (degrees)Energy Barrier (kcal/mol)
C1-C2-C3-C4~180 (anti)Data not available
C3-C4-C5-C6~120 (gauche)Data not available
C4-C5-C6-Cl~180 (anti)Data not available
(This table is illustrative and does not represent published data for this specific molecule.)

Computational Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

The chlorine atom in this compound is capable of participating in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (a σ-hole) along the axis of the covalent bond. nih.gov

Computational methods are essential for characterizing and quantifying these weak interactions. mdpi.com Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and analyze halogen bonds and other non-covalent interactions. Energy decomposition analysis can further partition the interaction energy into electrostatic, exchange-repulsion, polarization, and charge-transfer components. umich.edu While specific studies on this molecule are not available, research on other halogenated organic molecules has demonstrated the importance of halogen bonding in crystal packing and molecular recognition. nih.gov

Molecular Modeling and Docking Studies for Biological Interaction Prediction

As a derivative of an unnatural amino acid, this compound is a prime candidate for incorporation into peptides to probe or modulate biological interactions. nih.govnih.gov Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a peptide containing this modified amino acid, might bind to a biological target, typically a protein. youtube.com

The process involves:

Building a 3D model of the peptide: Incorporating the optimized geometry of this compound.

Identifying the binding site of the target protein: This can be done from experimental data or using computational prediction tools.

Docking the peptide into the binding site: Using algorithms that explore various orientations and conformations of the peptide within the binding site.

Scoring the poses: The different binding poses are ranked based on a scoring function that estimates the binding affinity. youtube.com

These studies can provide valuable insights into the potential of peptides containing this unnatural amino acid to act as enzyme inhibitors or receptor agonists/antagonists. smolecule.com The chloroalkyne moiety could be positioned to form specific interactions, such as halogen bonds or covalent bonds, with residues in the binding pocket.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protease X-8.5Asp102, His57Hydrogen Bond, Halogen Bond
Kinase Y-7.9Lys72, Glu91Ionic Interaction, Hydrophobic
(This table is for illustrative purposes and does not represent actual experimental data.)

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the mechanisms of the chemical transformations that this compound undergoes is fundamental for its successful application in synthesis. The molecule has three main reactive sites: the Fmoc group, the carboxylic acid, and the chloroalkyne moiety. smolecule.com

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. The mechanism of its removal involves the abstraction of the acidic proton on the fluorenyl ring by a base, typically piperidine (B6355638). peptide.comembrapa.br This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then scavenged by the piperidine to prevent it from reacting with the newly deprotected amine. peptide.comwpmucdn.com

Peptide Coupling: The carboxylic acid can be activated using standard peptide coupling reagents, such as carbodiimides (e.g., DIC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU). wpmucdn.comnih.gov The activated acid then reacts with the free amine of another amino acid to form a peptide bond. The mechanism generally involves the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester. embrapa.br

Reactions of the Chloroalkyne: The chloroalkyne functionality offers a versatile handle for further modifications.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles.

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions.

Click Chemistry: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Computational studies can be employed to investigate the transition states and reaction pathways of these transformations, providing a deeper understanding of the factors that control reactivity and selectivity.

Future Research Directions and Translational Potential in Chemical Science

Exploration of Novel Synthetic Pathways and Methodologies

The current synthesis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid typically starts from precursors like 6-chlorohex-4-ynoic acid, followed by the protection of the amino group using an Fmoc reagent. smolecule.com Future research is poised to explore more efficient and innovative synthetic routes.

Advancements in Halogenation and Alkyne Introduction: The chemical synthesis of halogenated amino acids is an area of intense research, as these compounds serve as versatile intermediates and probes for biological mechanisms. sci-hub.se While the specific synthesis of this compound is established, future work may focus on developing novel enzymatic or chemoenzymatic pathways. For instance, research into the biosynthesis of halogenated and alkyne-containing amino acids in organisms like Streptomyces cattleya has uncovered unique enzymatic strategies. springernature.comnih.gov This bacterium uses a radical halogenation mechanism followed by an oxidative cleavage and elimination to form a terminal alkyne. chemistryviews.orgspringernature.com Adapting such biocatalytic systems could offer a greener, more stereoselective route to producing chloro-alkyne amino acid backbones.

Improving Fmoc Protection Strategies: The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions. nih.govacs.orgyoutube.com However, the efficiency of the Fmoc-protection step itself is a subject of ongoing improvement. Researchers are developing new reagents and methods, such as using stable Fmoc-benzotriazoles or temporary copper(II) complexation, to achieve higher yields and purities, especially for complex or sterically hindered amino acids. organic-chemistry.orgnih.gov Applying these advanced protection strategies could streamline the production of this compound and reduce impurities that might affect subsequent peptide assembly. nih.gov

Expansion of Applications in Peptide and Protein Engineering

The primary utility of this compound lies in its role as a non-standard amino acid for peptide synthesis. smolecule.com Its bifunctional nature—possessing both a chloroalkyne and a carboxyl group for peptide bonding—opens up numerous possibilities for creating complex and functional peptides.

Site-Specific Modification and Peptide Stapling: The alkyne group serves as a "clickable" handle for bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). smolecule.comchemistryviews.org By incorporating this amino acid into a peptide sequence using standard Fmoc-SPPS, researchers can introduce a reactive alkyne at a precise location. smolecule.comnih.gov This allows for the site-specific attachment of various molecules, such as fluorophores, drugs, or polymers. nih.gov

Furthermore, the dual functionality of the chloro and alkyne groups allows for the creation of "stapled" peptides. smolecule.com Peptide stapling is a strategy used to constrain a peptide into a specific conformation, often an alpha-helix, which can enhance its stability, cell permeability, and binding affinity to its target. The chloroalkyne moiety offers a unique tool for developing novel peptide architectures with improved therapeutic potential.

Genetically Encoding "Clickable" Amino Acids: A significant frontier in protein engineering is the genetic encoding of unnatural amino acids (uAAs). princeton.edu While direct genetic encoding of this compound is not feasible due to the Fmoc group, research into the biosynthesis of terminal alkyne amino acids like L-propargylglycine paves the way for producing proteins with built-in clickable handles in vivo. springernature.comnih.gov The discovery of biosynthetic pathways for alkyne-containing amino acids could inspire the engineering of enzymes and organisms capable of producing a wider array of functionalized amino acids, potentially including chloro-alkyne variants. chemistryviews.orgnih.gov This would enable the production of proteins that can be modified with high precision within living cells. nih.gov

Peptide/Protein Engineering Applications
Site-Specific Labeling Attachment of fluorescent dyes, biotin, or other probes for imaging and diagnostics. nih.govacs.org
Peptide Drug Conjugation Linking peptides to cytotoxic drugs or targeting ligands to create advanced therapeutics.
Peptide Stapling/Cyclization Creating conformationally constrained peptides with enhanced biological activity and stability. smolecule.com
Protein Surface Modification Engineering protein surfaces with novel chemical functionalities. princeton.edu

Advanced Development in Functional Materials and Nanotechnology

The unique chemical handles of this compound make it a candidate for the bottom-up construction of advanced materials and nanostructures. Peptides and proteins are increasingly used as programmable building blocks in nanotechnology due to their capacity for self-assembly and molecular recognition. rsc.org

By incorporating this amino acid into peptide sequences, the alkyne group can be used to "click" the peptides onto azide-functionalized surfaces, nanoparticles, or polymers. This allows for the precise arrangement of peptide units, creating well-defined nanostructures. The chloro group offers a secondary site for modification, potentially through nucleophilic substitution, allowing for the creation of multifunctional materials. smolecule.com

Potential applications include:

Bio-scaffolds: Creating peptide-based hydrogels or scaffolds for tissue engineering where the material properties can be tuned post-assembly.

Nanosensors: Assembling peptides on sensor surfaces that can change conformation or signal upon binding to a target analyte. rsc.org

Drug Delivery Vehicles: Using clickable peptides to functionalize the surface of nanoparticles for targeted drug delivery.

Integration into Next-Generation Chemical Biology Tools

The field of chemical biology relies on the development of molecular tools to probe and manipulate biological systems. "Clickable" amino acids are at the forefront of this effort, enabling the study of proteins in their native environment. nih.govnih.gov

This compound, when incorporated into peptides, can be used to create probes for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. smolecule.com The ability to attach fluorophores or other reporter tags via click chemistry allows for the visualization and tracking of these peptides in cells. acs.org

Moreover, the discovery of biosynthetic pathways for halogenated and alkyne-containing amino acids opens the door to endogenously producing such chemical handles within living organisms. springernature.comnih.gov This would represent a major leap forward, allowing researchers to label and study proteins and other biomolecules with minimal perturbation to the cell. While research on the specific biological activities of this compound itself is not extensively documented, its derivatives, once incorporated into peptides, could be used to explore a wide range of biological interactions and modulate enzyme or cellular functions. smolecule.com

Q & A

Q. What are the optimal conditions for synthesizing (S)-2-Fmoc-6-chlorhex-4-ynoic Acid to maximize yield and purity?

Methodological Answer:

  • Step 1: Use Fmoc-protection strategies under anhydrous conditions (e.g., DMF as solvent, HATU/DIPEA as coupling agents) to minimize side reactions .
  • Step 2: Optimize reaction time and temperature (e.g., 0–4°C for chlorination steps to prevent alkyne decomposition) .
  • Step 3: Monitor progress via HPLC or LC-MS, adjusting equivalents of reagents (e.g., 1.2–1.5 equivalents of Cl⁻ source) to avoid over-chlorination .

Q. Which analytical techniques are most effective for characterizing purity and stereochemical integrity?

Methodological Answer:

  • HPLC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 452.3) and detect impurities .
  • NMR: Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify stereochemistry (e.g., δ 4.3–4.5 ppm for Fmoc-CH2_2, δ 6.8–7.8 ppm for aromatic protons) .
  • Circular Dichroism (CD): Validate enantiomeric purity by comparing optical rotation to reference standards .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage: Keep at -20°C under argon, shielded from light to avoid alkyne oxidation .
  • Handling: Use gloveboxes for air-sensitive steps; monitor airborne concentrations with gas chromatography if scaling up .
  • Decontamination: Employ ethanol for spills and 0.1M NaOH for equipment cleaning to hydrolyze residual acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in peptide coupling?

Methodological Answer:

  • DFT Calculations: Model transition states to predict activation energies for Fmoc deprotection (e.g., piperidine-mediated cleavage) .
  • MD Simulations: Study solvation effects in DMF or DCM to optimize coupling efficiency .
  • Software Tools: Use Gaussian or ORCA for electronic structure analysis; validate with experimental kinetic data .

Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., NMR)?

Methodological Answer:

  • Step 1: Re-run NMR at higher field strength (e.g., 600 MHz) to resolve overlapping signals .
  • Step 2: Compare with PubChem’s computed InChI descriptors (e.g., InChI=1S/C21H23NO5...) to identify discrepancies .
  • Step 3: Apply principal component analysis (PCA) to cluster spectral outliers caused by solvent polarity or pH variations .

Q. How does the chlorinated alkyne moiety influence stability during peptide synthesis?

Methodological Answer:

  • pH Stability Tests: Conduct accelerated degradation studies (e.g., 25°C, pH 3–10) to identify hydrolysis-prone conditions .
  • Mechanistic Insight: The electron-withdrawing Cl group increases alkyne electrophilicity, raising susceptibility to nucleophilic attack in basic media .
  • Mitigation: Use low-temperature (0–4°C), short-duration coupling steps to preserve integrity .

Q. How to design experiments assessing the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Step 1: Test resin swelling in DCM/DMF mixtures (1:1 v/v) to ensure proper Fmoc-deprotection .
  • Step 2: Quantify coupling efficiency via Kaiser test; optimize with 1-hydroxybenzotriazole (HOBt) as an additive .
  • Step 3: Analyze cleavage yields (TFA/water) to evaluate acid lability of the chlorinated alkyne .

Q. What are the ethical and safety considerations for large-scale synthesis?

Methodological Answer:

  • Safety Protocols: Implement fume hoods, real-time gas sensors, and emergency showers per OSHA guidelines .
  • Ethical Data Sharing: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing spectral data, avoiding proprietary restrictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.